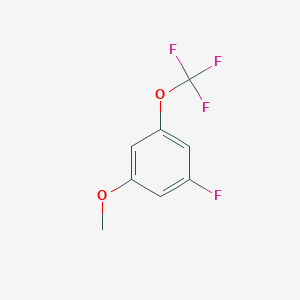
1-Fluoro-3-methoxy-5-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-methoxy-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of fluorine, methoxy, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Fluoro-3-methoxy-5-(trifluoromethoxy)benzene typically involves the following steps:
Chemical Reactions Analysis
1-Fluoro-3-methoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine or methoxy groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-methoxy-5-(trifluoromethoxy)benzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Fluoro-3-methoxy-5-(trifluoromethoxy)benzene exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, often through hydrogen bonding and hydrophobic interactions.
Pathways Involved: It can modulate various biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
1-Fluoro-3-methoxy-5-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Fluoro-3-methoxybenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
1-Fluoro-3-(trifluoromethoxy)benzene: Lacks the methoxy group, leading to variations in its applications and interactions.
Trifluoromethoxybenzene: Lacks both the fluoro and methoxy groups, making it less versatile in certain applications.
Properties
Molecular Formula |
C8H6F4O2 |
|---|---|
Molecular Weight |
210.13 g/mol |
IUPAC Name |
1-fluoro-3-methoxy-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H6F4O2/c1-13-6-2-5(9)3-7(4-6)14-8(10,11)12/h2-4H,1H3 |
InChI Key |
WXLYVYOZZRFORW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



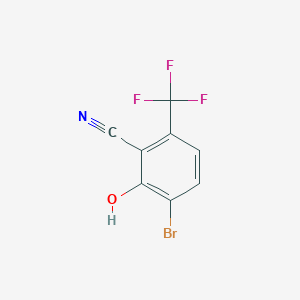
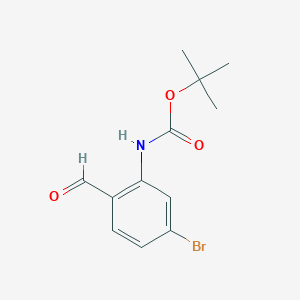
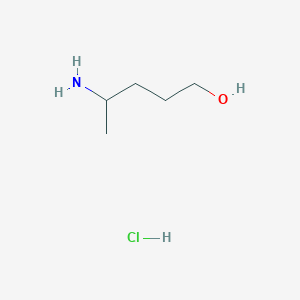
![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)
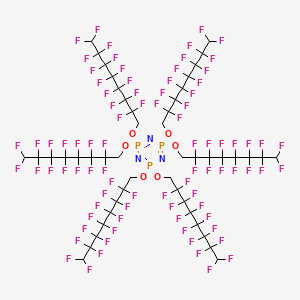
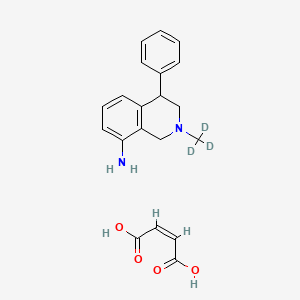
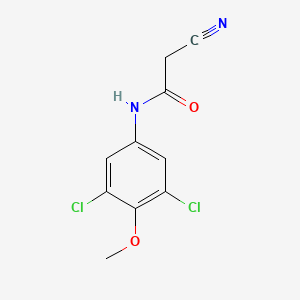
![2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one](/img/structure/B13431993.png)
![3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13431995.png)
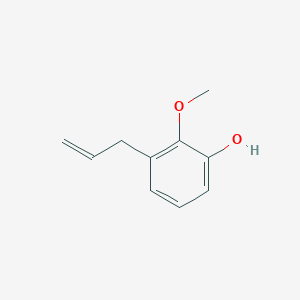
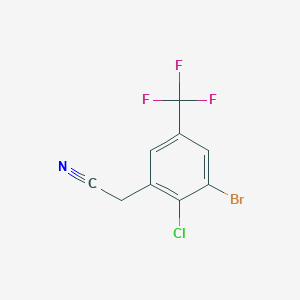
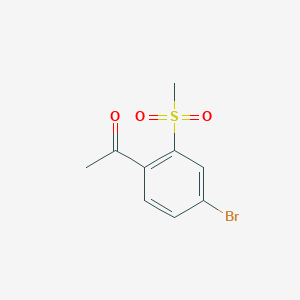
![Ethyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13432004.png)
